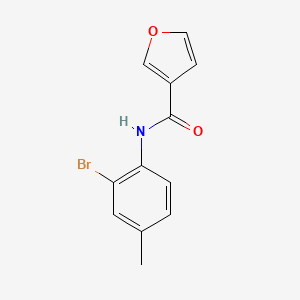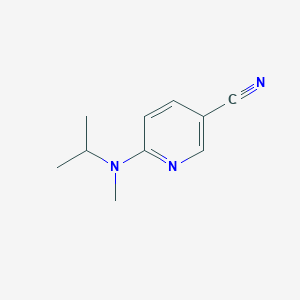
N-(2-bromo-4-methylphenyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)furan-3-carboxamide, also known as BMF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMF is a member of the furan-based class of compounds, which have been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. In
Scientific Research Applications
N-(2-bromo-4-methylphenyl)furan-3-carboxamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. N-(2-bromo-4-methylphenyl)furan-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. Additionally, N-(2-bromo-4-methylphenyl)furan-3-carboxamide has been found to have anti-inflammatory and antiviral properties, suggesting that it may have potential applications in the treatment of infectious diseases and inflammatory disorders.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)furan-3-carboxamide is not yet fully understood, but studies have suggested that it may act through a variety of pathways, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune function. Further research is needed to fully elucidate the mechanism of action of N-(2-bromo-4-methylphenyl)furan-3-carboxamide and its potential therapeutic applications.
Biochemical and Physiological Effects:
Studies have suggested that N-(2-bromo-4-methylphenyl)furan-3-carboxamide may have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune function. Additionally, N-(2-bromo-4-methylphenyl)furan-3-carboxamide has been found to have anti-inflammatory and antiviral properties, suggesting that it may have potential applications in the treatment of infectious diseases and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-bromo-4-methylphenyl)furan-3-carboxamide for lab experiments is its high purity and yield, which makes it a reliable and consistent reagent for research. Additionally, N-(2-bromo-4-methylphenyl)furan-3-carboxamide is relatively easy to synthesize and can be produced in large quantities. However, there are also limitations to the use of N-(2-bromo-4-methylphenyl)furan-3-carboxamide in lab experiments, including its potential toxicity and the need for further research to fully elucidate its mechanism of action.
Future Directions
There are many potential future directions for research on N-(2-bromo-4-methylphenyl)furan-3-carboxamide. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully elucidate the mechanism of action of N-(2-bromo-4-methylphenyl)furan-3-carboxamide and its potential therapeutic applications. Other potential future directions for research on N-(2-bromo-4-methylphenyl)furan-3-carboxamide include the development of new synthetic methods for its production, the exploration of its potential applications in other areas of research, and the investigation of its potential toxicity and safety concerns.
Conclusion:
In conclusion, N-(2-bromo-4-methylphenyl)furan-3-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. N-(2-bromo-4-methylphenyl)furan-3-carboxamide has been found to have a range of potential applications in the development of new drugs for the treatment of cancer, infectious diseases, and inflammatory disorders. While there are still many unanswered questions about the mechanism of action of N-(2-bromo-4-methylphenyl)furan-3-carboxamide, its high purity and yield make it a promising candidate for further study. Future research on N-(2-bromo-4-methylphenyl)furan-3-carboxamide will likely focus on the development of new drugs, the elucidation of its mechanism of action, and the exploration of its potential applications in other areas of research.
Synthesis Methods
N-(2-bromo-4-methylphenyl)furan-3-carboxamide can be synthesized through a multistep process that involves the reaction of 2-bromo-4-methylphenol with furan-3-carboxylic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting compound is then purified through recrystallization to yield N-(2-bromo-4-methylphenyl)furan-3-carboxamide in high purity and yield.
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-8-2-3-11(10(13)6-8)14-12(15)9-4-5-16-7-9/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJCUWRIIPTZDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=COC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[2-(4-Chlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7469392.png)












